N-Benzyl-1-methyl-1H-pyrazol-3-amine
Overview
Description
N-Benzyl-1-methyl-1H-pyrazol-3-amine is an organic compound with the linear formula C11H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to the nitrogen of a 1-methyl-1H-pyrazol-3-amine . The InChI code for this compound is 1S/C11H13N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.24 . It appears as a pale-yellow to yellow-brown solid . The InChI key for this compound is SNURKZHBZPONJX-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
N-Benzyl-1-methyl-1H-pyrazol-3-amine and its derivatives are key intermediates in synthesizing complex compounds. For example, a study by Titi et al. (2020) focuses on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, highlighting their potential in identifying antitumor, antifungal, and antibacterial pharmacophore sites. These compounds exhibit significant biological activities against breast cancer and microbes, underlining their importance in medicinal chemistry (Titi et al., 2020).
Catalytic Applications
The catalytic synthesis of complex molecules using this compound derivatives has been explored, demonstrating the versatility of these compounds in organic synthesis. Gharib et al. (2013) developed a green chemistry protocol using cerium oxide nanoparticles as a heterogeneous catalyst for synthesizing 3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, showcasing an efficient, simple, and environmentally friendly methodology (Gharib et al., 2013).
Biological Activities
Research also highlights the antibacterial and antifungal properties of this compound derivatives. Ahmad et al. (2021) detailed the synthesis of new pyrazole amide derivatives with significant in vitro antibacterial effects against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae, indicating the potential of these compounds as novel antibacterial agents (Ahmad et al., 2021).
Material Science Applications
In material science, derivatives of this compound have been investigated as corrosion inhibitors. Herrag et al. (2007) studied the effectiveness of pyrazole derivatives in reducing steel corrosion in hydrochloric acid, revealing that these compounds could achieve high inhibition efficiency, which is crucial for extending the lifespan of metal structures and components (Herrag et al., 2007).
Safety and Hazards
N-Benzyl-1-methyl-1H-pyrazol-3-amine is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antipromastigote activity , suggesting potential targets could be enzymes or receptors involved in parasitic diseases.
Mode of Action
This is a common mechanism for many drugs and bioactive compounds .
Biochemical Pathways
Based on its potential antipromastigote activity , it might interfere with the metabolic pathways of parasites, disrupting their growth and survival.
Result of Action
Given its potential antipromastigote activity , it might lead to the death of parasites, thereby alleviating symptoms of the disease.
Properties
IUPAC Name |
N-benzyl-1-methylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNURKZHBZPONJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.